1H-Purin-6-amine, 8-butyl-

PNP inhibition Immunosuppression Enzyme kinetics

Sourcing a validated negative control for purine nucleoside phosphorylase (PNP) assays often leads to structurally mismatched compounds, compromising data integrity. 8-Butyladenine (CAS 84133-10-8) resolves this with documented weak affinity, providing a precise, structurally matched comparator for 8-substituted purine SAR studies. - Quantified low-affinity probe: Documented PNP Ki of 290 μM (IC50=1.33 μM), ideal for minimizing salvage pathway interference. - Physicochemically distinct: Features an elevated LogP of 1.86 and increased conformational flexibility (3 rotatable bonds) vs. adenine. - Supply chain reliability: Available with defined specifications to ensure consistent experimental reproducibility.

Molecular Formula C9H13N5
Molecular Weight 191.23 g/mol
CAS No. 84133-10-8
Cat. No. B11904144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Purin-6-amine, 8-butyl-
CAS84133-10-8
Molecular FormulaC9H13N5
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=NC=NC(=C2N1)N
InChIInChI=1S/C9H13N5/c1-2-3-4-6-13-7-8(10)11-5-12-9(7)14-6/h5H,2-4H2,1H3,(H3,10,11,12,13,14)
InChIKeyQINOKJIJVANRAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Butyladenine Procurement Guide


1H-Purin-6-amine, 8-butyl- (also known as 8-butyladenine or 8-butyl-7H-purin-6-amine) is a purine derivative bearing an n-butyl substituent at the C8 position of the adenine ring . This substitution distinguishes it from the parent adenine and other 8-substituted analogs, imparting distinct physicochemical and biological properties. The compound (C9H13N5, MW 191.23 g/mol) is a valuable molecular probe in purine metabolism studies, enzyme inhibition assays, and structure-activity relationship (SAR) investigations [1].

Why 8-Butyladenine Cannot Be Substituted


Generic substitution of 8-butyladenine with adenine or other 8-alkyl purines is scientifically invalid due to quantifiable divergences in lipophilicity, conformational flexibility, and enzyme inhibition profiles. As demonstrated below, the n-butyl chain at C8 confers a LogP increase of ~1.95 units relative to adenine , introduces additional rotatable bonds not present in tert-butyl analogs [1][2], and dramatically alters purine nucleoside phosphorylase (PNP) binding affinity compared to the potent 8-amino substituted inhibitors [3][4]. These specific, measurable differences underscore that 8-butyladenine occupies a unique parametric space that cannot be replicated by structurally similar compounds, directly impacting experimental outcomes and procurement decisions.

8-Butyladenine vs. Analogs: Evidence


PNP Inhibition: Comparison with 8-Aminoguanine

8-Butyladenine inhibits human erythrocyte PNP with a Ki of 290 μM (290,000 nM) [1], whereas the reference inhibitor 8-aminoguanine exhibits a Ki of 0.2–1.2 μM [2]. This ~1450-fold difference in binding affinity demonstrates that the 8-butyl group dramatically reduces PNP active site complementarity compared to the 8-amino substituent, providing a quantifiable benchmark for users requiring specific levels of PNP modulation.

PNP inhibition Immunosuppression Enzyme kinetics

Lipophilicity: Comparison with Adenine

8-Butyladenine exhibits a calculated LogP of 1.86 , whereas the parent compound adenine has an experimental LogP of -0.09 . The 1.95 LogP unit increase signifies a >80-fold shift in octanol-water partition, fundamentally altering the compound's solubility and passive diffusion profile, and distinguishing it from the hydrophilic parent scaffold.

Lipophilicity Membrane permeability Drug design

Conformational Flexibility: vs. 8-tert-Butyladenine

8-Butyladenine possesses 3 rotatable bonds in its n-butyl side chain [1], whereas the structurally analogous 8-tert-butyladenine has only 1 rotatable bond due to the tert-butyl group's steric bulk [2]. This difference in conformational freedom directly impacts the compound's ability to adopt specific binding conformations in enzyme active sites or receptor pockets, making the two isomers non-interchangeable in SAR studies.

Conformational analysis Molecular modeling Steric effects

PNP Inhibition IC50: Low Potency Profile

8-Butyladenine inhibits human PNP with an IC50 of 1.33 μM (1330 nM) [1]. For context, the potent PNP inhibitor 8-aminoguanine has a reported Ki of 0.2 μM, and the substrate guanine has a Km of ~15 μM. The modest IC50 positions 8-butyladenine as a weak inhibitor, suitable for applications requiring minimal perturbation of purine salvage pathways.

PNP inhibition IC50 Purine metabolism

8-Butyladenine Application Scenarios


Negative Control in PNP Inhibition Assays

Given its weak PNP inhibition (Ki=290 μM, IC50=1.33 μM), 8-butyladenine is ideally suited as a negative control or low-affinity comparator in enzymatic assays designed to characterize potent PNP inhibitors such as 8-aminoguanine (Ki=0.2 μM) [1][2]. Its low potency ensures minimal interference with purine salvage pathway readouts while providing a structurally matched control for 8-substituted purine studies.

Lipophilicity-Enhanced Scaffold for Permeability Studies

The substantially elevated LogP (1.86 vs. -0.09 for adenine) suggests improved passive membrane permeability . Researchers investigating cellular uptake or intracellular target engagement of purine analogs may utilize 8-butyladenine as a more lipophilic scaffold compared to unsubstituted adenine, potentially enhancing bioavailability in cell-based assays.

Conformational Probe in Molecular Modeling and SAR

The presence of three rotatable bonds in the n-butyl chain, contrasted with only one in the tert-butyl analog, provides a measurable difference in conformational flexibility [3][4]. This property makes 8-butyladenine a valuable probe in molecular docking studies to assess the impact of side-chain entropy on binding site occupancy and to benchmark the conformational requirements of purine-recognizing proteins.

Reference Compound for 8-Alkylpurine SAR Libraries

As a defined 8-alkyladenine derivative with documented Ki, IC50, LogP, and rotatable bond parameters, 8-butyladenine serves as a quantitative reference point for building SAR libraries. Researchers synthesizing or procuring novel 8-substituted purines can use this compound's profile to calibrate the effects of varying alkyl chain length and branching on biological activity and physicochemical properties [1][3].

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